molecular formula C17H19NO3S B2671975 2-Phenyl-4-tosylmorpholine CAS No. 321977-41-7

2-Phenyl-4-tosylmorpholine

Cat. No. B2671975
M. Wt: 317.4
InChI Key: KVKAXUNZCSWGSV-UHFFFAOYSA-N
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Description

2-Phenyl-4-tosylmorpholine is a chemical derivative of phenylmorpholine . Phenylmorpholines are known to act as releasers of monoamine neurotransmitters and have stimulant effects .


Synthesis Analysis

The synthesis of morpholines, including 2-Phenyl-4-tosylmorpholine, has been a subject of significant attention due to their widespread availability in natural products and biologically relevant compounds . They are synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds .

Scientific Research Applications

Catalysis and Organic Synthesis

  • Pd-Catalyzed Arylation of Pyridines: Phenyl tosylates like 2-Phenyl-4-tosylmorpholine are used in palladium-catalyzed arylation of pyridines. This method highlights the selective arylation at the C3-position of pyridines using a Pd(OAc)2-1,10-phenanthroline catalyst system, demonstrating the utility of phenyl tosylates in complex organic synthesis (Dai et al., 2013).

Pharmaceutical Applications

  • Synthesis of Antimicrobial Compounds: A study describes the synthesis of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, indicating the role of 2-Phenyl-4-tosylmorpholine in developing antimicrobial agents. The synthesized compounds showed significant activity against selected microbial species, underscoring its potential in pharmaceutical applications (Gul et al., 2017).

Materials Science

  • Electron Transport Materials in OLEDs: Compounds related to 2-Phenyl-4-tosylmorpholine, like phenanthroline-based compounds, have been reported for use in organic light-emitting diodes (OLEDs). These compounds exhibit high electron mobility and operational stability, vital for efficient OLED functionality (Kim et al., 2017).

Polymer Science

  • Cationic Polymerization: The temperature effects on the polymerization of 2-phenyl-2-oxazoline, involving the use of methyl tosylate, were investigated using an automated synthesizer. This research highlights the application of tosylate compounds in the field of polymer science (Hoogenboom et al., 2004).

Biochemistry and Cell Imaging

  • Iridium Complexes for Cell Imaging: Zwitterionic iridium complexes with characteristics similar to 2-Phenyl-4-tosylmorpholine show promising applications in cell imaging. Their luminescent properties make them suitable for use as dyes in aqueous solution, offering insights into cellular processes (Jiang et al., 2010).

properties

IUPAC Name

4-(4-methylphenyl)sulfonyl-2-phenylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S/c1-14-7-9-16(10-8-14)22(19,20)18-11-12-21-17(13-18)15-5-3-2-4-6-15/h2-10,17H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVKAXUNZCSWGSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-4-tosylmorpholine

Citations

For This Compound
8
Citations
S Yang, Y Chen, Z Yuan, F Bu, C Jiang… - Organic & Biomolecular …, 2020 - pubs.rsc.org
Herein we describe the PhI(OAc)2-mediated 1,1- and 1,2-difunctionalization of alkenes with N-tosyl amino alcohols to form oxazolidine and morpholine derivatives. This transformation …
Number of citations: 7 pubs.rsc.org
S Zhang, C Shan, S Zhang, L Yuan, J Wang… - Organic & …, 2016 - pubs.rsc.org
A convenient synthetic method for the construction of morpholine derivatives from easily available aziridines and propargyl alcohols has been successfully developed. A tandem …
Number of citations: 24 pubs.rsc.org
MK Ghorai, D Shukla… - The Journal of Organic …, 2012 - ACS Publications
Lewis acid catalyzed quaternary ammonium salt mediated highly regioselective ring-opening of chiral activated aziridines and azetidines with alcohols to nonracemic β- and γ-amino …
Number of citations: 78 pubs.acs.org
M Lu, Y Liu - Organic Letters, 2023 - ACS Publications
… Cyclization of 8 by Mitsunobu conditions with triphenylphosphine and diethyl azodicarboxylate (DEAD) gave 2-phenyl-4-tosylmorpholine 9 (Scheme 5). …
Number of citations: 3 pubs.acs.org
MJ Deka, K Indukuri, S Sultana, M Borah… - The Journal of Organic …, 2015 - ACS Publications
… To start with, alkenol 5d was treated with 1.2 equiv of boron trifluoride etherate in dichloromethane at room temperature for 5 h, and 2-methyl-2-phenyl-4-tosylmorpholine 6d was …
Number of citations: 51 pubs.acs.org
MK Ghorai, D Shukla, K Das - The Journal of Organic Chemistry, 2009 - ACS Publications
A highly regio- and stereoselective strategy for the syntheses in high yield and enantioselectivity of a variety of substituted nonracemic morpholines and their homologues is described. …
Number of citations: 98 pubs.acs.org
PV Balaji, S Chandrasekaran - Tetrahedron, 2016 - Elsevier
We report here the first general method for the geminal diamination and an intermolecular metal-free, geminal aminooxygenation of vinylarenes using hypervalent iodine reagent. A …
Number of citations: 9 www.sciencedirect.com
SJ Gharpure, JVK Prasad - The Journal of Organic Chemistry, 2011 - ACS Publications
A general strategy is developed for the stereoselective synthesis of C-substituted morpholine derivatives using intramolecular reductive etherification reaction. The method is extended …
Number of citations: 44 pubs.acs.org

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